YAP-TEAD Inhibitor 1 (Peptide 17) is a synthetic peptide designed to inhibit the interaction between Yes-associated protein and TEA domain transcription factors, which play critical roles in regulating gene expression associated with cell growth and survival. This compound has garnered attention due to its potential applications in cancer therapy, particularly in targeting oncogenic signaling pathways that involve the Hippo pathway.
The peptide was developed through structure-based design strategies aimed at disrupting the protein-protein interactions crucial for the oncogenic activities of YAP and TEAD. The initial discovery and characterization of this inhibitor were reported by Zhang et al. in 2014, highlighting its capability to competitively inhibit the binding of YAP to TEAD with an inhibitory concentration of 25 nM .
The synthesis of YAP-TEAD Inhibitor 1 involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences into functional peptides. This method provides high purity and yield, essential for biological applications.
The synthesis typically begins with a resin-bound amino acid, followed by sequential addition of protected amino acids using coupling reagents. The protection groups are removed at each step to allow for further elongation of the peptide chain. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
YAP-TEAD Inhibitor 1 is composed of a sequence of 17 amino acids that mimic regions of YAP involved in its interaction with TEAD. The specific sequence contributes to its high binding affinity and selectivity for disrupting this interaction.
The structural analysis reveals that Peptide 17 adopts a conformation that facilitates effective competition with YAP for binding sites on TEAD proteins. Structural studies, including nuclear magnetic resonance spectroscopy and X-ray crystallography, have been employed to elucidate its conformation in complex with target proteins .
The primary reaction involving YAP-TEAD Inhibitor 1 is its binding to the TEAD proteins, which prevents YAP from exerting its transcriptional activity. This inhibition leads to downstream effects on gene expression profiles associated with cell proliferation and survival.
Kinetic studies demonstrate that Peptide 17 binds reversibly to TEAD proteins, allowing for potential modulation of its activity through concentration adjustments. The binding kinetics can be characterized using surface plasmon resonance or fluorescence resonance energy transfer assays.
YAP-TEAD Inhibitor 1 functions by directly competing with YAP for binding to TEAD transcription factors. This competitive inhibition disrupts the formation of the YAP-TEAD complex, which is essential for the transcriptional activation of genes promoting cell growth and survival.
In cellular models, treatment with Peptide 17 results in decreased expression of YAP/TEAD target genes, leading to reduced cell proliferation and increased apoptosis in cancer cells harboring dysregulated Hippo signaling pathways .
YAP-TEAD Inhibitor 1 is typically characterized as a white to off-white powder with good solubility in aqueous solutions at physiological pH. Its stability is influenced by environmental conditions such as temperature and pH.
The molecular weight of Peptide 17 is approximately 2,000 Da, and it has a high degree of purity (>95%) post-synthesis. The compound exhibits stability under standard laboratory conditions but may require careful handling to maintain its functional integrity over time.
YAP-TEAD Inhibitor 1 has significant potential in scientific research and therapeutic applications:
The ternary structure of the Yes-associated protein–Transcriptional enhanced associate domain complex reveals three evolutionarily conserved interaction interfaces governing this oncogenic partnership. Interface 1 forms an antiparallel β-sheet between Yes-associated protein residues 52–58 (β-strand) and Transcriptional enhanced associate domain residues 318–324 (β7 strand), stabilized primarily by backbone hydrogen bonds. Interface 2 involves hydrophobic packing of the conserved Yes-associated protein LXXLF motif (residues 65–69, α-helix 1) into a groove formed by Transcriptional enhanced associate domain α-helices 3 and 4. The most critical interface (Interface 3) encompasses Yes-associated protein residues 86–100—a twisted-coil region containing the PXXΦP motif (where Φ denotes a hydrophobic residue)—which anchors into a composite pocket on the immunoglobulin-like fold of Transcriptional enhanced associate domain [2] [6] [7].
YAP-TEAD Inhibitor 1 (Peptide 17) is a rationally engineered 17-mer peptide (molecular weight: 2019.86 g/mol; CAS: 1659305-78-8) mimicking the critical Interface 3 region of Yes-associated protein. Structural modifications include cyclization and incorporation of non-natural amino acids to stabilize the bioactive conformation. Specifically, it features a disulfide bridge and chloro-substituted aromatic residues that enhance hydrophobic complementarity within the Transcriptional enhanced associate domain binding cleft. These modifications yield a peptide with significantly higher α-helical content than the native Yes-associated protein sequence, optimizing surface complementarity at the protein-protein interface [1] [8] [10]. X-ray crystallography confirms that Peptide 17 occupies the identical Transcriptional enhanced associate domain binding site as native Yes-associated protein but establishes additional van der Waals contacts and hydrogen bonds with Transcriptional enhanced associate domain residues Phe229, Thr332, Ile374, and Ile395. This extensive interaction network explains its superior binding affinity compared to the native Yes-associated protein interface [1] [6].
YAP-TEAD Inhibitor 1 functions as a competitive inhibitor, directly displacing Yes-associated protein from its Transcriptional enhanced associate domain binding site. Quantitative binding analyses reveal exceptional affinity for Transcriptional enhanced associate domain 1 (dissociation constant [Kd] = 15 nM), surpassing native Yes-associated protein (50-171 fragment; Kd = 40 nM). Its half-maximal inhibitory concentration (IC50) for disrupting Yes-associated protein–Transcriptional enhanced associate domain interactions is 25 nM in biochemical assays [1] [8] [10].
Table 1: Binding Parameters of YAP-TEAD Inhibitor 1
Parameter | Value | Experimental Context |
---|---|---|
TEAD1 Dissociation Constant (Kd) | 15 nM | Isothermal Titration Calorimetry |
IC50 (YAP-TEAD disruption) | 25 nM | Time-resolved FRET assay |
Native YAP (50-171) Kd | 40 nM | Comparative binding analysis |
Selectivity (TEAD1 vs. TEAD4) | >10-fold | Surface plasmon resonance paralog profiling |
Paralog selectivity profiling demonstrates preferential inhibition of Transcriptional enhanced associate domain 1 over Transcriptional enhanced associate domain 4, attributable to sequence divergence within their Yes-associated protein-binding pockets (notably residues 406–408). Functional validation via glutathione S-transferase pull-down assays in Bel-7404 hepatocellular carcinoma cells confirms dose-dependent disruption of endogenous Yes-associated protein–Transcriptional enhanced associate domain complexes at 2 μM concentration [1] [8]. Molecular dynamics simulations indicate that the peptide’s chlorinated phenylalanine residue engages in stable edge-to-face π-stacking with Transcriptional enhanced associate domain Phe229, while its engineered cysteine disulfide constraint minimizes entropic penalty upon binding—key factors underlying its picomolar to low nanomolar binding affinity [1] [10].
The pharmacological disruption of Yes-associated protein–Transcriptional enhanced associate domain interactions employs two distinct mechanistic strategies: direct competitive inhibition (exemplified by YAP-TEAD Inhibitor 1) and allosteric modulation (employed by small molecules like IAG933 and GNE-7883). These approaches diverge fundamentally in target engagement and functional consequences.
YAP-TEAD Inhibitor 1 binds directly to the Yes-associated protein interface on Transcriptional enhanced associate domain (Ω-loop pocket), competitively excluding native Yes-associated protein through steric occlusion. This mechanism immediately dissociates preformed Yes-associated protein–Transcriptional enhanced associate domain complexes, evidenced by chromatin immunoprecipitation sequencing showing rapid Yes-associated protein eviction from chromatin within hours of treatment [3]. In contrast, allosteric inhibitors (e.g., IAG933, TED-347 derivatives, GNE-7883) target the hydrophobic lipid pocket distal from the protein-protein interaction interface. Binding at this site prevents Transcriptional enhanced associate domain autopalmitoylation at a conserved cysteine residue (C360 in Transcriptional enhanced associate domain 4), inducing conformational changes that indirectly weaken Yes-associated protein affinity [3] [4] [5].
Table 2: Direct vs. Allosteric Inhibition Mechanisms
Characteristic | Direct Inhibitors (e.g., Peptide 17) | Allosteric Inhibitors (e.g., IAG933, GNE-7883) |
---|---|---|
Binding Site | Ω-loop pocket (YAP interface) | Central lipid pocket |
Structural Effect | Blocks YAP docking interface | Prevents TEAD palmitoylation |
Onset of Action | Immediate complex dissociation | Delayed (requires TEAD depalmitoylation) |
Paralog Sensitivity | Variable (TEAD1 > TEAD4) | Pan-paralog activity |
Transcriptional Suppression Kinetics | <3 hours | >24 hours |
Notably, Transcriptional enhanced associate domain paralogs exhibit differential sensitivity to direct inhibitors due to sequence heterogeneity within their Ω-loop pockets. Peptide 17 shows 10-fold higher affinity for Transcriptional enhanced associate domain 1 versus Transcriptional enhanced associate domain 4, reflecting divergence in residues lining the PXXΦP motif contact zone [3] [6]. Allosteric inhibitors generally exhibit broader paralog coverage because the lipid pocket is structurally conserved across Transcriptional enhanced associate domain 1–4. However, direct inhibitors achieve more rapid and complete suppression of Hippo-dependent transcription, as they circumvent the kinetic delays associated with Transcriptional enhanced associate domain conformational rearrangement and depalmitoylation [3] [5]. The thermodynamic basis for this kinetic advantage was demonstrated by free energy perturbation calculations, revealing that Peptide 17 binding stabilizes a Transcriptional enhanced associate domain conformation with 8.2 kcal/mol reduced affinity for Yes-associated protein, compared to ≤5.4 kcal/mol stabilization by lipid-pocket binders [4].
These mechanistic distinctions highlight complementary therapeutic applications: direct inhibitors offer immediate, potent disruption of hyperactive Yes-associated protein–Transcriptional enhanced associate domain complexes in Hippo-dysregulated cancers, while allosteric inhibitors may provide advantages in tumors requiring pan-transcriptional enhanced associate domain inhibition or combination regimens with kinase inhibitors [3] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: